molecular formula C15H11NO3 B8644382 1-Amino-5-methoxyanthracene-9,10-dione CAS No. 17734-85-9

1-Amino-5-methoxyanthracene-9,10-dione

Cat. No.: B8644382
CAS No.: 17734-85-9
M. Wt: 253.25 g/mol
InChI Key: XIIKBXBGOHXWMO-UHFFFAOYSA-N
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Description

1-Amino-5-methoxyanthracene-9,10-dione is a synthetic anthraquinone derivative of significant interest in chemical and biomedical research. Anthraquinone derivatives are a prominent class of compounds known for their diverse applications, particularly as key intermediates in the synthesis of dyes and pigments . Furthermore, amino-substituted anthraquinones have demonstrated considerable potential in pharmaceutical research due to their wide range of biological activities. Studies on similar compounds have shown that aminoanthraquinones can exhibit strong cytotoxic effects against various human cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (Hep-G2), making them valuable scaffolds in the development of new anticancer agents . The structure-activity relationships of these compounds indicate that the specific positions of the amino and methoxy substituents on the anthraquinone core are critical for their biological activity and interaction with cellular targets . Researchers utilize this high-purity compound for exploring new synthetic pathways, developing novel bioactive molecules, and investigating mechanisms of action. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17734-85-9

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

1-amino-5-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H11NO3/c1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17/h2-7H,16H2,1H3

InChI Key

XIIKBXBGOHXWMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)N

Origin of Product

United States

Synthetic Methodologies for 1 Amino 5 Methoxyanthracene 9,10 Dione and Its Analogues

Strategies for Functionalization of the Anthraquinone (B42736) Core

The core structure of anthraquinone, anthracene-9,10-dione, is a versatile platform for chemical modification. The presence of the quinone system influences the reactivity of the aromatic rings, allowing for controlled introduction of various functional groups. Key strategies for the synthesis of compounds like 1-Amino-5-methoxyanthracene-9,10-dione include nucleophilic substitution reactions and multi-step synthetic sequences.

Nucleophilic Substitution Reactions for Aminoanthraquinone Synthesis

Nucleophilic substitution is a cornerstone in the synthesis of aminoanthraquinones. This approach typically involves the displacement of a leaving group, such as a halogen, on the anthraquinone ring by an amine. For instance, the synthesis of 1-amino-5-chloroanthraquinone (B91124) has been successfully achieved by reacting 1,5-dichloroanthraquinone (B31372) with sodium azide (B81097) in refluxing dimethylsulfoxide (DMSO). An alternative method involves the reaction of 1,5-dichloroanthraquinone with ammonia (B1221849) gas in DMSO in the presence of potassium fluoride. These reactions provide a direct pathway to introduce an amino group at a specific position.

The Ullmann condensation is another powerful method for forming C-N bonds in the synthesis of aryl amines. This copper-catalyzed reaction can be employed to couple an aryl halide with an amine. While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that utilize soluble copper catalysts and ligands, enabling the reaction to proceed under milder conditions. This method is particularly useful for the amination of less reactive aryl halides.

Introduction of Methoxy (B1213986) Substituents on Anthracene-9,10-diones

The introduction of methoxy groups onto the anthraquinone framework can be achieved through several methods. One common approach is the methylation of a corresponding hydroxyanthraquinone. For example, 1,4-dihydroxyanthraquinone can be methylated using dimethyl sulfate (B86663) in the presence of a base like potassium carbonate to yield a mixture of 1-hydroxy-4-methoxyanthracene-9,10-dione and 1,4-dimethoxyanthracene-9,10-dione. nih.gov The degree of methylation can often be controlled by adjusting the reaction conditions.

Another strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. This method is analogous to the synthesis of aminoanthraquinones and provides a direct route to methoxy-substituted derivatives.

Multi-Step Synthesis Approaches from Anthraquinone Derivatives

The synthesis of asymmetrically substituted anthraquinones like this compound typically necessitates a multi-step approach. A plausible synthetic route could commence with a disubstituted anthraquinone, such as 1,5-dichloroanthraquinone.

One potential pathway involves the sequential nucleophilic substitution of the chlorine atoms. In the first step, a selective mono-amination of 1,5-dichloroanthraquinone could be performed to yield 1-amino-5-chloroanthraquinone. Subsequently, the remaining chlorine atom could be displaced by a methoxide group to afford the final product.

Alternatively, a route starting from 1-amino-5-hydroxyanthraquinone is conceivable. This intermediate could be synthesized and then subjected to a selective O-methylation of the hydroxyl group. This step would likely require the protection of the more nucleophilic amino group, for instance, through acetylation, to prevent N-methylation. Following the methylation of the hydroxyl group, the protecting group on the amine would be removed to yield this compound.

Targeted Synthesis of Substituted Anthracene-9,10-diones

The targeted synthesis of specific substituted anthracene-9,10-diones relies on the careful selection of starting materials and reaction conditions to control the regioselectivity of the functionalization. The inherent reactivity of the anthraquinone core, influenced by the existing substituents, dictates the position of incoming groups. For 1,5-disubstituted derivatives, starting materials with functional groups at these positions are often employed to direct the synthesis.

Synthetic Routes to Amino- and Diamino-Anthracene-9,10-dione Derivatives

The synthesis of amino- and diamino-anthracene-9,10-dione derivatives is well-established, primarily through nucleophilic substitution reactions on halogenated or nitrated anthraquinones. For example, 1,5-diaminoanthraquinone (B86024) can be prepared by the reaction of 1,5-dinitroanthraquinone (B1294578) with ammonia in an organic solvent under pressure and heat. wikipedia.org Similarly, 1,5-dichloroanthraquinone can be reacted with aqueous ammonia at high temperatures in an autoclave to produce a mixture containing 1-amino-5-chloroanthraquinone and 1,5-diaminoanthraquinone. organic-chemistry.org

Chemical Transformations for Diverse Anthraquinone Analogues

A wide array of chemical transformations can be applied to the anthraquinone scaffold to generate a diverse range of analogues. These include:

Alkylation and Acylation: Amino and hydroxyl groups on the anthraquinone ring can be readily alkylated or acylated to introduce a variety of side chains.

Halogenation: The aromatic rings of anthraquinone can be halogenated to provide precursors for further nucleophilic substitution reactions.

Nitration followed by Reduction: Nitration of the anthraquinone core, followed by reduction of the nitro group, is a common method for introducing amino groups.

Diels-Alder Reactions: The quinone system can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex fused-ring systems.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to form carbon-carbon bonds, attaching various aryl or vinyl groups to the anthraquinone skeleton.

These transformations, often used in combination, provide chemists with a powerful toolkit for the synthesis of a vast library of anthraquinone derivatives with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications for Anthraquinone (B42736) Derivatives

Vibrational spectroscopy, encompassing Fourier Transform-Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprinting molecules.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For a compound like 1-Amino-5-methoxyanthracene-9,10-dione, characteristic vibrational bands would be expected that confirm the presence of its key functional groups.

A hypothetical FT-IR data table for this compound would include:

N-H stretching vibrations from the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the methoxy (B1213986) group, expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively.

C=O stretching vibrations from the quinone moiety, which are strong and characteristically found between 1650-1680 cm⁻¹.

C=C stretching vibrations of the aromatic rings, appearing in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations from the amino group, typically observed around 1250-1350 cm⁻¹.

C-O stretching vibrations of the methoxy group, which would likely produce a strong band in the 1000-1250 cm⁻¹ range.

Hypothetical FT-IR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300-3500 Primary Amine
Aromatic C-H Stretch 3000-3100 Aromatic Ring
Aliphatic C-H Stretch 2850-2960 Methoxy Group
C=O Stretch 1650-1680 Quinone
C=C Stretch 1400-1600 Aromatic Ring
C-N Stretch 1250-1350 Amino Group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the amino group, the aromatic rings, and the methoxy group. The chemical shifts (δ) would be influenced by the electron-donating or -withdrawing nature of the substituents.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Integration
NH₂ ~5.0-7.0 Broad Singlet 2H
Ar-H ~6.5-8.5 Multiplets 6H

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the type of carbon (aromatic, carbonyl, aliphatic).

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C=O (Quinone) ~180-190
C-NH₂ (Aromatic) ~140-150
C-OCH₃ (Aromatic) ~155-165
Aromatic C ~110-140

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the ¹H and ¹³C NMR signals and determining the connectivity of atoms within the molecule.

COSY would reveal correlations between protons that are coupled to each other, helping to map out the proton network within the aromatic rings.

HSQC would show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Without experimental data, a detailed analysis and the creation of specific data tables for this compound remains speculative. The information presented here is based on established principles of spectroscopic analysis and data from analogous compounds. Further experimental research is necessary to fully characterize this specific molecule.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption spectrum of this compound, like other substituted anthraquinones, is characterized by distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to specific electronic transitions within the molecule, influenced by the chromophoric anthraquinone core and the auxochromic amino (-NH2) and methoxy (-OCH3) groups.

The spectrum is largely defined by π → π* and n → π* transitions. The anthraquinone structure itself gives rise to several absorption bands. The introduction of the electron-donating amino and methoxy groups causes a bathochromic (red) shift in the absorption maxima compared to the parent 9,10-anthraquinone. This is due to the extension of the conjugated system and the participation of the lone pair of electrons on the nitrogen and oxygen atoms in resonance with the aromatic system.

A prominent feature in the visible region of the spectrum of amino-substituted anthraquinones is a broad absorption band attributed to an intramolecular charge transfer (ICT) transition. psu.edu This transition occurs from the electron-donating amino and methoxy groups to the electron-accepting carbonyl groups of the anthraquinone core. The position and intensity of this band are sensitive to the solvent polarity. In the case of this compound, the combined electronic effects of both the amino and methoxy groups are expected to significantly influence the energy of this ICT band.

Table 1: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

Wavelength Range (nm)Type of TransitionAssociated Structural Features
250-300π → πBenzene rings of the anthraquinone core
320-400π → πQuinoid ring of the anthraquinone core
450-550n → π* / Intramolecular Charge Transfer (ICT)From amino and methoxy groups to carbonyl groups

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C15H11NO3), the molecular ion peak ([M]+•) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 253.25 g/mol .

The fragmentation of the molecular ion provides valuable structural information. The presence of the amino, methoxy, and carbonyl groups on the robust anthraquinone framework dictates the primary fragmentation pathways.

Common fragmentation patterns for aromatic amines include the loss of a hydrogen atom to form a stable [M-H]+ ion. The methoxy group can be lost as a methyl radical (•CH3) leading to an [M-15]+ fragment, or as a formaldehyde (B43269) molecule (CH2O) resulting in an [M-30] fragment. The carbonyl groups of the quinone system typically undergo fragmentation through the loss of carbon monoxide (CO), leading to characteristic [M-28]+ and subsequent [M-56]+ peaks.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonNeutral Loss
253[C15H11NO3]+• (Molecular Ion)-
238[C14H8NO3]+•CH3
225[C14H11NO2]+•CO
224[C15H10NO2]+•H
197[C13H11NO]+•CO from m/z 225
169[C12H11N]+•CO from m/z 197

This detailed spectroscopic analysis provides a comprehensive understanding of the electronic structure and molecular composition of this compound, which is fundamental for its identification and characterization in scientific research.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electron distribution and the corresponding molecular energies, leading to optimized geometries and electronic structure details.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scientists.uz DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often providing a good balance between accuracy and computational cost. scientists.uzuclouvain.be

For anthraquinone (B42736) derivatives, DFT calculations, particularly with the B3LYP functional, are employed to optimize the ground-state molecular geometry. scientists.uz These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Studies on similar molecules, like 1,4-bis(methylamino)anthraquinone, have utilized the B3LYP method with basis sets such as 6-311G++(d,p) to achieve optimized structures. scientists.uz Such analyses for 1-Amino-5-methoxyanthracene-9,10-dione would reveal a largely planar anthraquinone core. acs.org The planarity of the core structure is a known characteristic of substituted anthraquinones. acs.org

The choice of DFT functional and basis set is crucial for accuracy. For anthraquinones, PBE0 and B3LYP functionals have been found to be well-suited for predicting electronic properties. uclouvain.be

Table 1: Example of DFT-Calculated Geometrical Parameters for a Related Anthraquinone Derivative (Note: Data for this compound is not available. The following table is illustrative of typical data obtained for substituted anthraquinones.)

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
Bond LengthC-N~1.37 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond AngleC-N-H~119°
Dihedral AngleC-C-O-C (methoxy)Varies

This interactive table demonstrates the type of data generated from DFT calculations.

Semi-empirical methods are simplified versions of quantum mechanics that use parameters derived from experimental data to speed up calculations. scientists.uz Methods like AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap) are computationally less expensive than DFT, making them suitable for larger molecules or initial screenings.

These methods are also used for geometry optimization and to calculate electronic properties. For instance, studies on various substituted anthraquinones have employed AM1 and ZINDO/1 methods to successfully reproduce structural parameters. It has been noted that for amino-substituted anthraquinones, these calculations predict planar structures as the most stable conformations. While these methods are faster, they are generally less accurate than DFT for predicting detailed electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. scientists.uz

For anthraquinone derivatives, the HOMO is typically distributed over the electron-donating groups (like amino and methoxy (B1213986) groups) and the aromatic rings, while the LUMO is often localized on the anthraquinone core, particularly the carbonyl groups. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. scientists.uz In studies of related aminoanthraquinone derivatives, the calculated HOMO and LUMO energies indicated the presence of charge transfer within the molecule. uclouvain.be The electron-donating nature of alkoxy substituents has been shown to raise the HOMO level of the anthraquinone system significantly more than the LUMO level, impacting its oxidative properties. acs.org

Table 2: Example of FMO Analysis for a Substituted Anthraquinone (Note: Specific values for this compound are not available. The data below is representative for this class of compounds.)

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-2.5
Energy Gap (ΔE)3.7

This interactive table shows typical energy values obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red colors indicate negative potential (electron-rich regions), while blue colors indicate positive potential (electron-poor regions). Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen atoms, making them sites for electrophilic attack. The regions around the amino group's hydrogen atoms would likely show positive potential (blue), indicating them as potential sites for nucleophilic interactions. The aromatic rings would display a mix of neutral and slightly negative potential. This analysis is crucial for predicting how the molecule might interact with other molecules, including biological receptors.

Molecular Docking Simulations for Ligand-Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA). This method is extensively used in drug discovery to understand binding modes and to estimate the binding affinity between a ligand and its target. nih.gov

Derivatives of anthraquinone are known to exhibit a range of biological activities, including anticancer properties, often by interacting with biological macromolecules like DNA or specific enzymes. uclouvain.bemdpi.com For example, molecular docking studies on other aminoanthraquinone derivatives have been performed to investigate their binding to DNA, revealing high binding affinities and specific interactions with DNA residues through hydrogen bonds. uclouvain.be Similarly, docking studies of anthraquinones with protein targets like protein kinase CK2 and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) have helped to identify them as potential inhibitors. scientists.uzmdpi.com

A docking study of this compound would involve placing the molecule into the active site of a target protein and calculating a docking score, which represents the binding energy. The simulation would also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein.

Structure-Based Computational Approaches for Rational Design and Lead Optimization

Structure-based computational approaches utilize the three-dimensional structural information of a biological target to design and optimize potential drug candidates. These methods are integral to modern drug discovery.

The process often begins with identifying a lead compound, which could be a molecule like this compound. After performing initial molecular docking simulations to understand its binding mode with a target protein, medicinal chemists can use this information to rationally design new analogues with improved properties. For instance, if the docking study reveals an unoccupied hydrophobic pocket in the active site near the ligand, a chemist might add a hydrophobic functional group to the ligand to create a more favorable interaction, thereby increasing binding affinity.

Computational tools can predict how these modifications will affect binding (e.g., by re-docking the new analogue) and other properties like absorption, distribution, metabolism, and excretion (ADME). This iterative cycle of design, computational evaluation, and synthesis allows for the efficient optimization of lead compounds into potent and selective drug candidates. This approach has been applied to various classes of compounds, including anthraquinone derivatives, to develop novel therapeutic agents. mdpi.com

Structure Activity Relationship Sar Investigations of 1 Amino 5 Methoxyanthracene 9,10 Dione Analogues

Influence of Amino and Methoxy (B1213986) Substituents on Biological Activity Profiles

The presence and characteristics of amino and methoxy groups on the anthraquinone (B42736) scaffold are critical determinants of the biological activity of these compounds. Research has shown that these substituents can modulate the cytotoxic, antioxidant, and carcinogenic properties of the parent molecule.

The introduction of amino and methoxy groups can enhance the cytotoxic activity of anthraquinone derivatives. nih.gov Studies on various cancer cell lines have demonstrated that the presence of these functional groups often leads to increased potency. nih.gov For instance, the methylation of hydroxyl groups to form methoxy derivatives has been shown to confer some cytotoxic potential against MCF-7 breast cancer cells. nih.gov Similarly, amino-substituted anthraquinones are known to exhibit significant antiproliferative activities against several human and mammalian cancer cell lines. nih.gov

However, the number of amino substituents can have a differential effect on biological activity. While the presence of an amino group is often beneficial, increasing the number of amino substituents on the anthraquinone structure may lead to a reduction in activity against certain cancer cell lines. nih.gov This suggests that an optimal number and arrangement of these substituents are necessary for maximal efficacy.

The antioxidant activity of anthraquinones is also influenced by amino and methoxy substitution. These compounds can act as regulators of reactive oxygen species (ROS), and their efficacy is dependent on the structural characteristics of the substituents. nih.gov The ability of these groups to stabilize free radicals is a key factor in their antioxidant capacity. nih.gov

Furthermore, the nature and position of substituents can impact the carcinogenic potential of anthraquinones. For example, a 2-amino substitution has been observed to narrow the carcinogenic activity to the liver in rats, whereas multiple amino substitutions have been linked to a carcinogenic response in the urinary bladder. nih.gov

Table 1: Influence of Amino and Methoxy Substituents on Biological Activity

Substituent Effect Biological Activity Profile Key Findings
Presence of Methoxy/Amino Groups Enhanced Cytotoxic Activity Methylation of hydroxyl groups and the introduction of amino groups can increase potency against cancer cell lines. nih.gov
Number of Amino Substituents Reduced Cytotoxic Activity An increased number of amino groups may decrease activity against certain cancer cell lines. nih.gov
Amino and Methoxy Groups Antioxidant Activity These substituents contribute to the ability of anthraquinones to regulate reactive oxygen species. nih.gov
Positional Effects of Amino Groups Carcinogenicity The position of amino groups can determine the target organs for carcinogenic activity. nih.gov

Positional Isomerism Effects on Biological Potency and Selectivity

The specific placement of amino and methoxy groups on the anthraquinone ring system plays a crucial role in determining the biological potency and selectivity of these compounds. Even subtle changes in the positions of these substituents can lead to significant differences in their biological effects.

For example, the antiplasmodial activity of anthraquinones has been shown to be highly dependent on the substitution pattern. researcher.life In a series of substituted 9,10-anthraquinones, it was found that ortho-arranged substituents at the 2,3-positions exhibited the strongest activity, followed by those with substituents at the 1,2-positions. In contrast, para-(1,4) and meta-(1,3) substituted analogues showed less potent activity. researcher.life This highlights the importance of the relative positioning of functional groups for specific biological activities.

In another study, four compounds with the same methoxy and amino substituents, differing only in the position of the amino group, were expected to have similar biological activities. However, none of the compounds showed any effect on the growth of the tested bacteria or fungi, suggesting that the specific positioning of the amino group is critical and can lead to a complete loss of activity in certain assays.

The separation of positional isomers of anthraquinone derivatives, such as chrysophanol (B1684469) 1-O-β-d-glucoside and chrysophanol 8-O-β-d-glucoside, can be challenging, which underscores the subtle structural differences that can exist between isomers. researchgate.net These differences, in turn, can translate to distinct biological activities. The stereochemistry of substituents can also play a pivotal role in biological activity, with natural isomers often being the most potent. nih.gov

Table 2: Effects of Positional Isomerism on Biological Activity

Isomeric Feature Biological Activity Example
Ortho vs. Para/Meta Substitution Antiplasmodial Activity Ortho-substituted (2,3-positions) anthraquinones showed the strongest activity compared to para-(1,4) and meta-(1,3) isomers. researcher.life
Amino Group Position Antimicrobial Activity Variation in the amino group position on a methoxy-amino-anthraquinone scaffold led to a loss of antibacterial and antifungal activity.
Glycoside Linkage Position General Biological Activity The separation of isomers like chrysophanol 1-O-β-d-glucoside and chrysophanol 8-O-β-d-glucoside is difficult, implying potentially different biological profiles. researchgate.net
Stereochemistry General Biological Activity The stereochemical configuration of substituents can significantly impact the biological potency of anthraquinone analogues. nih.gov

Systematic Modifications and Their Impact on Molecular Interactions

Systematic modifications of the 1-Amino-5-methoxyanthracene-9,10-dione scaffold and its analogues have provided valuable insights into the molecular interactions that govern their biological activities. These modifications often involve altering the length and nature of side chains, as well as the introduction of different functional groups.

Studies on unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones have revealed that the nature of the side chains significantly influences their antitumor activity. nih.gov The ability of these compounds to interact with DNA is a key factor in their mechanism of action, and this interaction is modulated by the specific side chains present. nih.gov

The length of alkoxy substituents has also been shown to affect the properties of anthraquinones. In a series of 2,6-dialkoxy-9,10-anthraquinones, increasing the length of the alkoxy chains influenced their spectroscopic and electrochemical properties. nih.gov Such modifications can alter the electronic and steric characteristics of the molecule, thereby impacting its interactions with biological targets.

Furthermore, the introduction of different functional groups can lead to changes in the intramolecular forces within the molecule, which in turn can affect its self-assembly and interactions with other molecules. The presence of intramolecular hydrogen bonds, for instance, can stabilize the structure and influence the arrangement of molecules in a crystal lattice. mdpi.com

Table 3: Impact of Systematic Modifications on Molecular Properties

Modification Property Affected Observations
Unsymmetrical Side Chains Antitumor Activity & DNA Interaction The nature of the (aminoalkyl)amino side chains in 1,4-disubstituted anthraquinones influences their ability to inhibit cell growth and interact with DNA. nih.gov
Alkoxy Chain Length Spectroscopic & Electrochemical Properties Increasing the length of alkoxy substituents in 2,6-dialkoxy-9,10-anthraquinones alters their electronic properties. nih.gov
Introduction of New Functional Groups Intramolecular Forces & Molecular Self-Assembly Substituents that can form intramolecular hydrogen bonds can stabilize the molecular structure and influence its organization. mdpi.com

Comparative Analysis of Different Substituent Types on Anthraquinone Scaffold

For instance, a comparison of 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones with 1-[(aminoalkyl)amino]-4-methoxyanthracene-9,10-diones showed that the former generally have much higher activity as inhibitors of cell growth. nih.gov This difference was correlated with the greater ability of the bis(aminoalkyl)amino-substituted compounds to interact with DNA. nih.gov

The type of halogen atom (Cl or Br) and its position on the anthraquinone ring have been shown to strongly influence the degree of inhibition of photosystem II electron transport and the quenching of chlorophyll (B73375) fluorescence. nih.gov This indicates that even seemingly similar substituents can have distinct effects on biological systems.

A broader analysis of anthraquinone derivatives with amino, alkyl, nitro, and halogen substituents has shown that the type of functional group can alter the target organs for carcinogenicity. nih.gov For example, the presence of a nitro group was associated with skin tumors in both rats and mice, while bromine substitution was linked to neoplasms in the intestine and urinary bladder. nih.gov In contrast, a 2-amino substitution narrowed the carcinogenic effect to the liver in rats. nih.gov

Table 4: Comparative Effects of Different Substituents on Biological Activity

Substituent Comparison Biological Activity Key Findings
1,4-Bis[(aminoalkyl)amino] vs. 1-[(aminoalkyl)amino]-4-methoxy Cell Growth Inhibition The bis-substituted analogues showed significantly higher activity, correlating with stronger DNA interaction. nih.gov
Halogen Type and Position (Cl vs. Br) Photosystem II Inhibition The type and position of the halogen atom strongly influenced the inhibitory activity. nih.gov
Amino vs. Nitro vs. Bromo Substituents Carcinogenicity The nature of the substituent altered the target organs for carcinogenic effects. nih.gov
Shorter vs. Longer Amine Chains Cytotoxicity Shorter amine chains have been reported to result in lower cytotoxic effects. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

Future research into 1-Amino-5-methoxyanthracene-9,10-dione is poised to benefit significantly from the development of novel synthetic strategies aimed at enhancing its structural diversity. While classical methods for the synthesis of aminoanthraquinones are well-established, contemporary organic synthesis offers a toolkit to generate a library of derivatives with tailored properties.

Key synthetic strategies that could be employed include late-stage functionalization and diversification of the this compound core. Methodologies such as C-H activation could allow for the introduction of new substituents at various positions on the anthraquinone (B42736) scaffold, leading to novel analogues. Furthermore, the amino and methoxy (B1213986) groups present on the molecule offer reactive handles for a variety of chemical transformations. For instance, the amino group can be acylated, alkylated, or used as a directing group for further aromatic substitutions, thereby modulating the electronic and steric properties of the molecule.

Moreover, the application of modern catalytic systems, including transition-metal catalysis, can facilitate the construction of more complex architectures derived from this compound. For example, palladium-catalyzed cross-coupling reactions could be utilized to append various aryl or alkyl groups, expanding the chemical space accessible from this starting material. Such synthetic endeavors will be crucial in generating a diverse set of compounds for screening in various applications.

Application of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection and characterization of this compound and its potential derivatives in various matrices necessitate the application of advanced analytical techniques. Future research will likely focus on developing highly sensitive and selective methods for trace analysis and comprehensive metabolite profiling.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution mass spectrometry (HRMS) analyzers like time-of-flight (TOF) or Orbitrap, will be instrumental. These techniques, such as UPLC-Q/TOF-MS, offer the capability to detect and identify minute quantities of the parent compound and its metabolites in complex biological and environmental samples. Furthermore, the development of specific extraction and sample preparation methods will be critical to enhance the recovery and accuracy of quantification.

Another promising avenue is the use of hyphenated techniques like high-performance thin-layer chromatography (HPTLC) coupled with desorption electrospray ionization mass spectrometry (DESI-HRMS). This approach allows for the rapid screening and identification of compounds directly from a TLC plate, which could be advantageous for high-throughput analysis. For in-depth metabolite profiling, especially if this compound is explored for biological applications, techniques such as liquid chromatography-solid phase extraction-nuclear magnetic resonance-mass spectrometry (LC-SPE-NMR-MS) could provide unambiguous structural elucidation of metabolites.

Integration of Chemoinformatics and Machine Learning for Predictive Modeling in Anthraquinone Research

The fields of chemoinformatics and machine learning offer powerful tools to accelerate research on this compound and its derivatives. By leveraging computational models, it is possible to predict the physicochemical properties, biological activities, and potential toxicities of novel analogues, thereby guiding synthetic efforts and prioritizing experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their activities and properties. These models can be built using machine learning algorithms such as random forest, support vector machines, and deep neural networks. For instance, predictive models could be trained to identify derivatives with enhanced fluorescence, specific binding affinities to biological targets, or improved stability.

Virtual screening techniques, including molecular docking, can be employed to explore the potential interactions of this compound and its virtual library of derivatives with various protein targets. This in-silico approach can help in identifying potential therapeutic applications for these compounds. The integration of artificial intelligence in drug discovery pipelines can significantly reduce the time and cost associated with the development of new functional molecules.

Exploration of Anthraquinone Derivatives in New Biological and Chemical Research Disciplines

Building on the diverse activities of the broader anthraquinone class, future research should explore the potential of this compound and its derivatives in a range of new biological and chemical research disciplines.

Materials Science: Anthraquinone derivatives are known for their applications as dyes and pigments. The unique substitution pattern of this compound could impart interesting photophysical properties, making its derivatives candidates for functional materials such as organic light-emitting diodes (OLEDs), chemical sensors, or components in redox flow batteries. The synthesis of polymers incorporating this anthraquinone moiety could also lead to new materials with tailored electronic and optical properties.

Environmental Science: The photocatalytic properties of some anthraquinones suggest that derivatives of this compound could be investigated for their potential in environmental remediation. For example, they could be explored as photosensitizers for the degradation of persistent organic pollutants in water. Furthermore, their potential as active materials in environmental sensors for the detection of specific analytes is another area ripe for exploration.

Biological and Medicinal Chemistry: While many anthraquinones have been studied for their biological activities, the specific potential of this compound is largely untapped. Future research could involve screening this compound and its derivatives for a wide range of biological activities, including as antimicrobial, antiviral, or anticancer agents. Given the neuroprotective and antidepressant properties reported for some amino-anthracene-9,10-dione derivatives, this could be a particularly interesting avenue to explore.

Q & A

Q. What experimental and computational approaches elucidate oxidative stress mechanisms in cellular models?

  • Methodological Answer : Measure ROS levels via DCFH-DA fluorescence and glutathione depletion assays. Pair with RNA-seq to identify Nrf2/ARE pathway activation. Molecular dynamics simulations (AMBER) model interactions with redox-sensitive proteins .

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